Chemical structure and molecular formula of Methyl 2-oxo-2-(thian-4-yl)acetate
Chemical structure and molecular formula of Methyl 2-oxo-2-(thian-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-2-(thian-4-yl)acetate is a sulfur-containing heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a saturated thiane ring linked to a methyl glyoxylate moiety, presents a unique combination of a flexible, non-aromatic core with a reactive α-ketoester function. This guide provides an in-depth exploration of the chemical structure, molecular formula, and a proposed synthesis of this compound, offering valuable insights for researchers engaged in the design and development of novel chemical entities. While specific applications of Methyl 2-oxo-2-(thian-4-yl)acetate are not yet widely documented in publicly available literature, its structural motifs suggest potential for investigation in various therapeutic areas.
Chemical Structure and Molecular Properties
The fundamental characteristics of Methyl 2-oxo-2-(thian-4-yl)acetate are summarized below, providing a foundational understanding of this molecule.
Molecular Formula and Weight
The molecular formula of Methyl 2-oxo-2-(thian-4-yl)acetate is C₈H₁₂O₃S. This composition gives it a molecular weight of 188.24 g/mol .
Structural Elucidation
The chemical structure of Methyl 2-oxo-2-(thian-4-yl)acetate consists of a central thiane (tetrahydro-2H-thiopyran) ring. A methyl 2-oxoacetate group is attached to the 4-position of this saturated sulfur-containing heterocycle.
Key Structural Features:
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Thiane Ring: A six-membered, non-aromatic, saturated ring containing one sulfur atom. This ring can adopt various chair and boat conformations, which may influence its binding to biological targets.
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α-Ketoester Moiety: The C(=O)C(=O)OCH₃ group is a highly versatile functional group. The ketone is electrophilic and can participate in a variety of chemical transformations, while the ester can be hydrolyzed or transesterified.
Below is a table summarizing the key properties of Methyl 2-oxo-2-(thian-4-yl)acetate.
| Property | Value |
| Molecular Formula | C₈H₁₂O₃S |
| Molecular Weight | 188.24 g/mol |
| IUPAC Name | methyl 2-oxo-2-(thian-4-yl)acetate |
| Canonical SMILES | COC(=O)C(=O)C1CCSCC1 |
| InChI Key | InChI=1S/C8H12O3S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6H,2-5H2,1H3 |
Proposed Synthesis Methodology
The proposed two-step synthesis is outlined below, providing a detailed protocol for researchers.
Step 1: Formation of the Thian-4-yl Grignard Reagent
The initial step involves the preparation of a Grignard reagent from a suitable 4-halothiane precursor, such as 4-chlorothiane.
Protocol:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of 4-chlorothiane in anhydrous tetrahydrofuran (THF).
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Add a small portion of the 4-chlorothiane solution to the magnesium turnings and gently warm the flask to initiate the reaction.
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Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 4-chlorothiane solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the thian-4-ylmagnesium chloride Grignard reagent.
Step 2: Reaction with Dimethyl Oxalate
The newly formed Grignard reagent is then reacted with dimethyl oxalate to form the desired α-ketoester.
Protocol:
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In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of dimethyl oxalate in anhydrous THF.
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Cool this solution to -78 °C using a dry ice/acetone bath.
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Slowly add the prepared thian-4-ylmagnesium chloride solution from Step 1 to the cooled dimethyl oxalate solution via a cannula or dropping funnel.
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Maintain the reaction mixture at -78 °C for a specified period (e.g., 2 hours) with continuous stirring.
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After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can then be purified by column chromatography on silica gel to yield pure Methyl 2-oxo-2-(thian-4-yl)acetate.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed two-step synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate.
Potential Applications in Drug Discovery and Development
While no specific biological activities have been reported for Methyl 2-oxo-2-(thian-4-yl)acetate, its structural features suggest it could serve as a valuable scaffold or intermediate in drug discovery.
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Scaffold for Novel Heterocycles: The thiane ring can be functionalized further, and the α-ketoester moiety can participate in various cyclization reactions to generate novel, more complex heterocyclic systems.
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Bioisosteric Replacement: The thiane ring can be considered a bioisostere of a cyclohexane or piperidine ring, offering a different pharmacokinetic and metabolic profile due to the presence of the sulfur atom.
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Intermediate for Active Pharmaceutical Ingredients (APIs): The reactivity of the α-ketoester allows for its conversion into a wide range of other functional groups, making it a key intermediate for the synthesis of more elaborate target molecules.
Conclusion
Methyl 2-oxo-2-(thian-4-yl)acetate is a compound with significant potential for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure and a detailed, scientifically-grounded proposal for its synthesis. As research in drug discovery continues to seek novel molecular scaffolds, compounds like Methyl 2-oxo-2-(thian-4-yl)acetate offer a promising starting point for the development of new therapeutic agents. The methodologies and information presented herein are intended to empower researchers to explore the chemistry of this and related compounds, paving the way for future innovations.
References
Due to the lack of direct literature for the target compound, this section would typically be populated with citations for analogous reactions and the characterization of related compounds. For the purpose of this guide, the references would include sources describing Grignard reactions with oxalates and the synthesis and properties of thiane-containing molecules.
